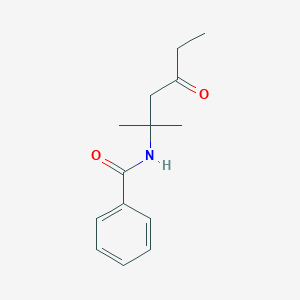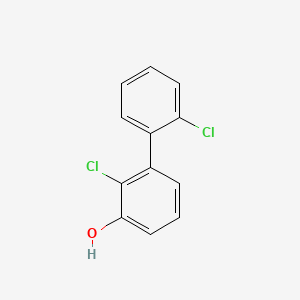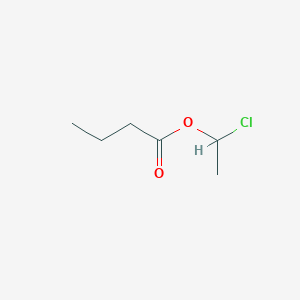
1-Chloroethyl butanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Chloroethyl butanoate is an organic compound classified as an ester. Esters are known for their pleasant odors and are often used in fragrances and flavorings. The structure of this compound consists of a butanoate group attached to a 1-chloroethyl group, making it a unique compound with specific chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-Chloroethyl butanoate can be synthesized through the esterification reaction between butanoic acid and 1-chloroethanol. The reaction typically requires an acid catalyst, such as sulfuric acid, to proceed efficiently. The general reaction is as follows:
Butanoic Acid+1-Chloroethanol→1-Chloroethyl Butanoate+Water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous esterification processes where the reactants are fed into a reactor, and the product is continuously removed. This method ensures high efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions
1-Chloroethyl butanoate undergoes several types of chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze to form butanoic acid and 1-chloroethanol.
Reduction: Using reducing agents like lithium aluminum hydride, the ester can be reduced to form the corresponding alcohols.
Substitution: The chlorine atom in the 1-chloroethyl group can be substituted with other nucleophiles, such as hydroxide ions, to form different products.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride or similar reducing agents.
Substitution: Nucleophiles like hydroxide ions under appropriate conditions.
Major Products Formed
Hydrolysis: Butanoic acid and 1-chloroethanol.
Reduction: Butanol and 1-chloroethanol.
Substitution: Various substituted esters depending on the nucleophile used.
Applications De Recherche Scientifique
1-Chloroethyl butanoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce the 1-chloroethyl group into other compounds.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and other biomolecules.
Medicine: Investigated for its potential use in drug development, particularly in modifying the pharmacokinetic properties of active pharmaceutical ingredients.
Industry: Utilized in the production of fragrances and flavorings due to its pleasant odor.
Mécanisme D'action
The mechanism of action of 1-Chloroethyl butanoate involves its interaction with various molecular targets. In hydrolysis reactions, the ester bond is cleaved by nucleophilic attack, leading to the formation of butanoic acid and 1-chloroethanol. In reduction reactions, the ester is reduced to the corresponding alcohols through the transfer of hydride ions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl butanoate: Another ester with a similar structure but without the chlorine atom.
Methyl butanoate: Similar ester with a methyl group instead of the 1-chloroethyl group.
Butyl butanoate: Ester with a butyl group instead of the 1-chloroethyl group.
Uniqueness
1-Chloroethyl butanoate is unique due to the presence of the chlorine atom in the 1-chloroethyl group, which imparts distinct chemical properties and reactivity compared to other esters. This uniqueness makes it valuable in specific synthetic applications and research studies.
Propriétés
| 80195-91-1 | |
Formule moléculaire |
C6H11ClO2 |
Poids moléculaire |
150.60 g/mol |
Nom IUPAC |
1-chloroethyl butanoate |
InChI |
InChI=1S/C6H11ClO2/c1-3-4-6(8)9-5(2)7/h5H,3-4H2,1-2H3 |
Clé InChI |
UHFYOBZZNHROFC-UHFFFAOYSA-N |
SMILES canonique |
CCCC(=O)OC(C)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



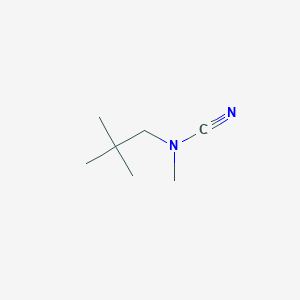
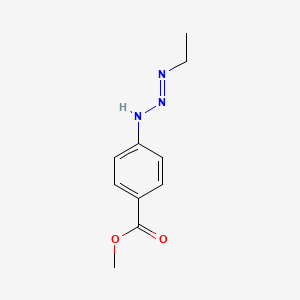
![Naphth[1,2-d]oxazole, 2-(4-methoxyphenyl)-](/img/structure/B14434822.png)
![Spiro[1,3-benzodioxole-2,1'-cyclohexan]-5-ol](/img/structure/B14434831.png)

